

# BMS-963272: A Technical Guide to a Potent and Selective MGAT2 Inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: BMS-963272

Cat. No.: B10830052

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**BMS-963272** is a potent and selective small molecule inhibitor of monoacylglycerol acyltransferase 2 (MGAT2), an enzyme pivotal in the resynthesis of triglycerides in the small intestine. Due to its role in dietary fat absorption, MGAT2 has emerged as a promising therapeutic target for a range of metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic steatohepatitis (NASH). This document provides a comprehensive overview of the chemical properties, structure, mechanism of action, and preclinical data associated with **BMS-963272**.

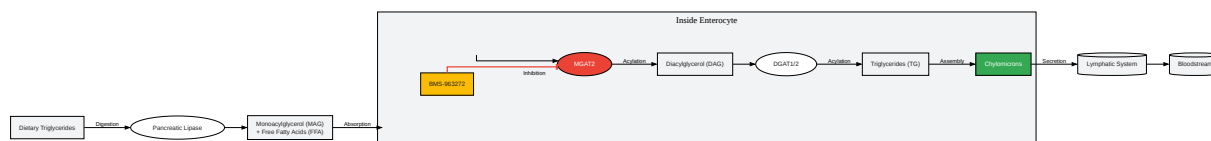
## Chemical Properties and Structure

**BMS-963272** is an aryl dihydropyridinone derivative with a complex and specific stereochemistry that contributes to its high affinity and selectivity for the MGAT2 enzyme.

Property	Value
IUPAC Name	(S)-3-(1H-tetrazol-5-yl)-4-(p-tolyl)-6-(4-(4,4,4-trifluorobutoxy)phenyl)-6-(trifluoromethyl)-5,6-dihydropyridin-2(1H)-one[1]
CAS Number	1441057-15-3[1][2]
Chemical Formula	C <sub>24</sub> H <sub>21</sub> F <sub>6</sub> N <sub>5</sub> O <sub>2</sub> [1][3]
Molecular Weight	525.46 g/mol
SMILES	<chem>Cc1ccc(cc1)C2=C(c3[nH]nnn3)C(=O)N--INVALID-LINK--(c4ccc(cc4)OCCCC(F)(F)F)C(F)(F)F</chem>
InChI Key	AEMPUAWUDAMJBV-UHFFFAOYSA-N
Appearance	Solid
Solubility	Soluble in DMSO

## Mechanism of Action and Signaling Pathway

**BMS-963272** exerts its therapeutic effects by inhibiting the MGAT2 enzyme, which is highly expressed in the small intestine. MGAT2 catalyzes the conversion of monoacylglycerol to diacylglycerol, a crucial step in the absorption of dietary fats. By blocking this step, **BMS-963272** reduces the absorption of triglycerides. This mechanism has downstream effects, including weight loss and improvements in markers of liver fibrosis and inflammation.



[Click to download full resolution via product page](#)

**Caption:** Simplified signaling pathway of dietary fat absorption and the inhibitory action of **BMS-963272** on MGAT2.

## Biological Activity and Selectivity

**BMS-963272** is a highly potent inhibitor of human MGAT2. In vitro studies have demonstrated its selectivity over other related acyltransferases.

Target	IC <sub>50</sub> (nM)	Selectivity vs. hMGAT2
Human MGAT2 (hMGAT2)	7.1	-
Human MGAT3	>33,000	>4600-fold
Human AWAT2	>33,000	>4600-fold
Human DGAT2	>33,000	>4600-fold

## Preclinical In Vivo Efficacy

Preclinical studies in animal models of metabolic disease have demonstrated the therapeutic potential of **BMS-963272**.

Animal Model	Dose	Key Findings	Reference
Diet-induced obese mice	30 mg/kg	Reduced body weight gain and food intake.	
Choline-deficient, high-fat diet (CDAHFD) mouse model of NASH	0.3 and 3 mg/kg	Reduced plasma ALT, AST, bile acids, and hepatic fibrosis.	
High-fat-diet-treated cynomolgus monkeys	Not specified	Did not cause diarrhea, unlike a selective DGAT1 inhibitor.	

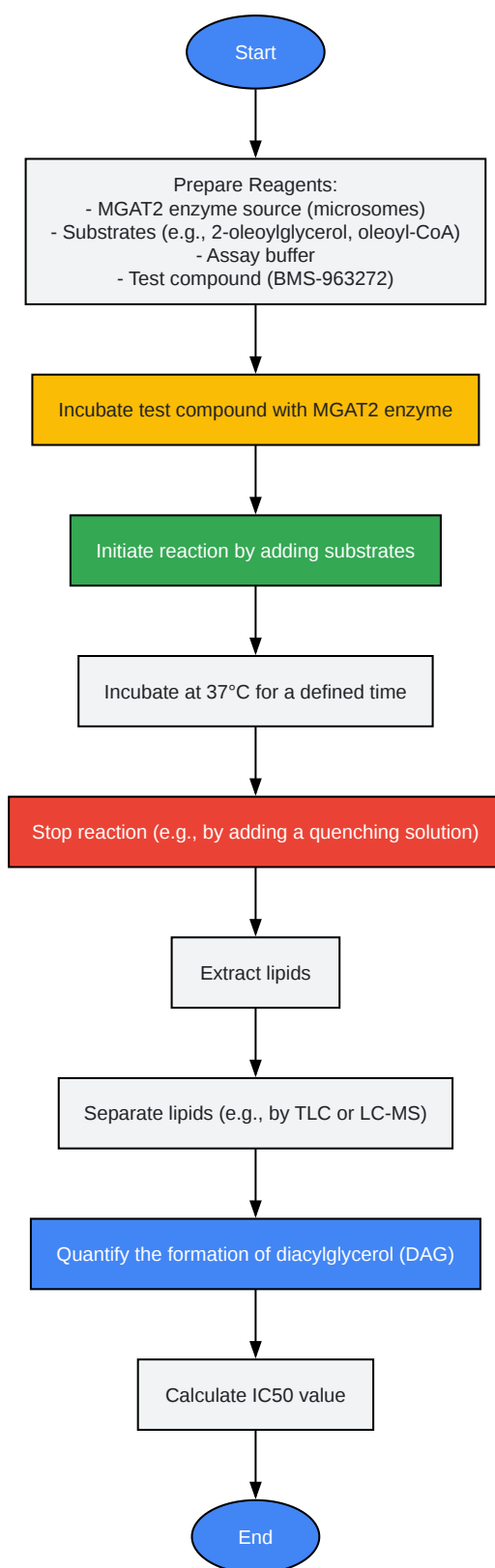
## Clinical Development

A Phase 1 multiple-dose clinical trial (NCT04116632) in healthy human adults with obesity has been conducted. The study found that **BMS-963272** was safe and well-tolerated, with no treatment discontinuations due to adverse events. Furthermore, the study demonstrated robust pharmacodynamic biomarker modulation, including elevated plasma long-chain dicarboxylic acids, increased levels of gut hormones GLP-1 and PYY, and a decrease in body weight.

## Experimental Protocols

### In Vitro MGAT2 Inhibition Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of compounds against MGAT2, based on common methodologies in the field.



[Click to download full resolution via product page](#)

**Caption:** General experimental workflow for an in vitro MGAT2 inhibition assay.

### Methodology:

- **Enzyme Preparation:** Obtain a source of MGAT2 enzyme, typically from microsomes prepared from cells or tissues expressing the enzyme.
- **Compound Preparation:** Prepare serial dilutions of **BMS-963272** in a suitable solvent (e.g., DMSO).
- **Assay Reaction:** In a microplate, combine the assay buffer, MGAT2 enzyme source, and the test compound or vehicle control.
- **Pre-incubation:** Incubate the mixture for a short period to allow the compound to bind to the enzyme.
- **Reaction Initiation:** Initiate the enzymatic reaction by adding the substrates, typically a monoacylglycerol (e.g., 2-oleoylglycerol) and a fatty acyl-CoA (e.g., [ $^{14}\text{C}$ ]-oleoyl-CoA).
- **Reaction Incubation:** Incubate the reaction mixture at 37°C for a specific duration.
- **Reaction Termination:** Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform and methanol).
- **Lipid Extraction and Separation:** Extract the lipids and separate the reaction products (diacylglycerol) from the substrates using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Quantification:** Quantify the amount of product formed. If a radiolabeled substrate is used, this can be done by scintillation counting.
- **Data Analysis:** Determine the concentration of the test compound that inhibits 50% of the enzyme activity ( $\text{IC}_{50}$ ) by fitting the data to a dose-response curve.

## Synthesis

The synthesis of **BMS-963272** has been described in the literature, with a focus on a scalable and efficient process. A key step in the synthesis involves a highly selective Mannich-type alkylation to stereospecifically create a quaternary carbon center. An intramolecular cyclization

is then used to form the aryl dihydropyridone core. The optimized route has been demonstrated to produce over 100 grams of the active pharmaceutical ingredient for preclinical studies.

## Conclusion

**BMS-963272** is a potent and selective MGAT2 inhibitor with a promising preclinical profile for the treatment of metabolic disorders. Its mechanism of action, focused on reducing dietary fat absorption, has been validated in multiple animal models. Early clinical data in humans suggest a favorable safety and tolerability profile, along with on-target pharmacodynamic effects. Further clinical investigation is warranted to fully elucidate the therapeutic potential of **BMS-963272** in conditions such as obesity, type 2 diabetes, and NASH.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [search.library.oregonstate.edu](https://search.library.oregonstate.edu) [[search.library.oregonstate.edu](https://search.library.oregonstate.edu)]
- 2. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 3. Terminations of fatty liver, blood cancer, ophthalmology trials reviewed [[clinicaltrialsarena.com](https://clinicaltrialsarena.com)]
- To cite this document: BenchChem. [BMS-963272: A Technical Guide to a Potent and Selective MGAT2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10830052#chemical-properties-and-structure-of-bms-963272>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)